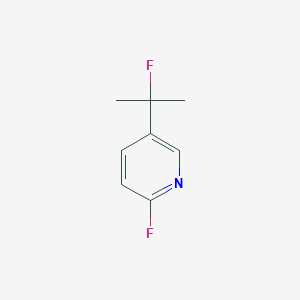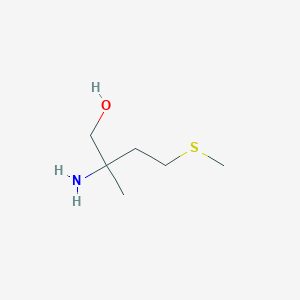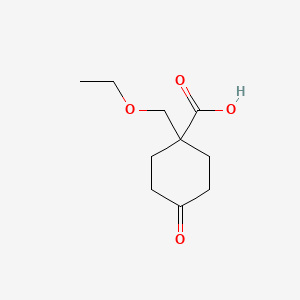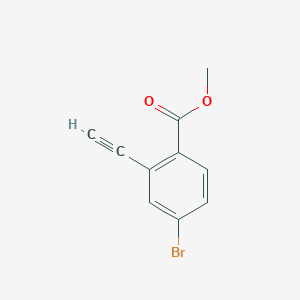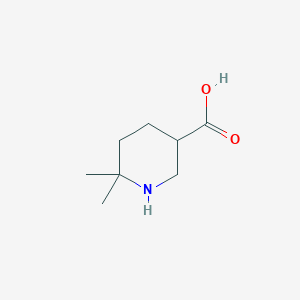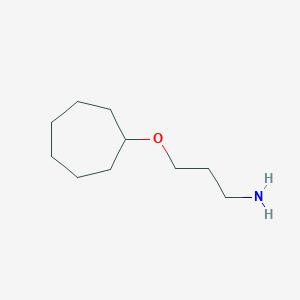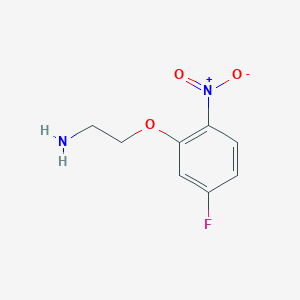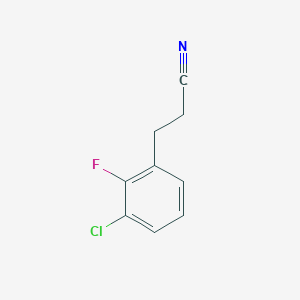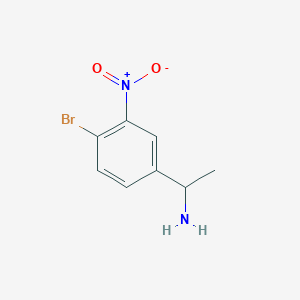
1-(4-Bromo-3-nitrophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 4-bromoacetophenone to yield 4-bromo-3-nitroacetophenone, followed by reduction to obtain this compound. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain safety and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, yielding 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: Formation of substituted phenylethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-nitrophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Chloro-3-nitrophenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
1-(4-Bromo-3-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
1-(4-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3 |
InChI-Schlüssel |
HLYWOFSFQSLQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


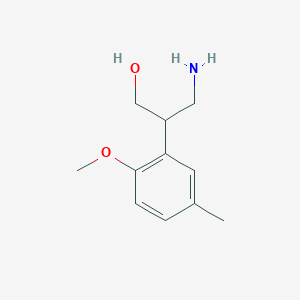
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)


